molecular formula C17H16N4O3S B3944501 N-(4-{3-[(4-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide

N-(4-{3-[(4-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide

Cat. No. B3944501
M. Wt: 356.4 g/mol
InChI Key: IXFGFQUJGFVZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{3-[(4-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide, also known as MPD, is a chemical compound that has been widely studied for its potential applications in scientific research. MPD is a small molecule that has been shown to have a range of biochemical and physiological effects, and it is believed to have potential as a tool for studying various cellular processes.

Mechanism of Action

The mechanism of action of N-(4-{3-[(4-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide is not fully understood, but it is believed to involve the binding of the compound to specific amino acid residues on target proteins. This binding can lead to changes in protein conformation and activity, which in turn can affect cellular processes such as signal transduction and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and regulation of cellular signaling pathways. These effects make this compound a valuable tool for studying various cellular processes and for identifying potential drug targets.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-{3-[(4-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide is its ability to bind to specific target proteins, which allows researchers to study the function of these proteins in greater detail. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound may have off-target effects or may not be suitable for use in certain experimental systems.

Future Directions

There are several potential future directions for research on N-(4-{3-[(4-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide. One area of interest is the development of new synthetic methods for producing the compound in greater quantities and with greater efficiency. Another area of interest is the identification of new target proteins for this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential applications in various fields of scientific research.

Scientific Research Applications

N-(4-{3-[(4-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme activity, and cellular signaling pathways. One of the key advantages of this compound is its ability to bind to specific target proteins, which allows researchers to study the function of these proteins in greater detail.

properties

IUPAC Name

N-[4-[3-(4-methylpyrimidin-2-yl)sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-10-7-8-18-17(19-10)25-14-9-15(23)21(16(14)24)13-5-3-12(4-6-13)20-11(2)22/h3-8,14H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFGFQUJGFVZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{3-[(4-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 2
N-(4-{3-[(4-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 3
N-(4-{3-[(4-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{3-[(4-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 5
N-(4-{3-[(4-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Reactant of Route 6
N-(4-{3-[(4-methyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide

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